2-Chlorothiazolo[5,4-b]pyridine
Overview
Description
“2-Chlorothiazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 152170-30-4 . Its molecular weight is 170.62 . The IUPAC name for this compound is 2-chloro [1,3]thiazolo [4,5-b]pyridine .
Molecular Structure Analysis
The molecular structure of “2-Chlorothiazolo[5,4-b]pyridine” can be represented by the linear formula C6H3ClN2S . More detailed structural analysis would require additional data or computational modeling.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Chlorothiazolo[5,4-b]pyridine” are not detailed in the retrieved data, related compounds have been used in the synthesis of novel thiazole, pyranothiazole, and thiazolo[4,5-b]pyridine derivatives .
Physical And Chemical Properties Analysis
The boiling point of “2-Chlorothiazolo[5,4-b]pyridine” is 263.5°C at 760 mmHg . It is typically stored at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
2-Chlorothiazolo[5,4-b]pyridine and its derivatives are crucial in various chemical synthesis processes. For instance, a one-step synthesis of thiazolo[5,4-b]pyridines from appropriately substituted chloronitropyridine and thioamide or thiourea has been developed. This method is particularly efficient in preparing a large number of 6-nitrothiazolo[5,4-b]pyridine derivatives with diverse substituents, extending the utility of this compound in chemical synthesis (Sahasrabudhe et al., 2009). Moreover, a single-step process for preparing 2-amino-7-chlorothiazolo[5,4-d]pyrimidines by reacting commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates has been established, showing the versatility of chlorothiazolo pyridine derivatives in accommodating various functionalized isothiocyanates (Liu et al., 2005).
Biomedical Applications
Several studies have demonstrated the biomedical potential of 2-Chlorothiazolo[5,4-b]pyridine derivatives. For instance, various thiazolo and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have been synthesized, showing promising antimicrobial activities, highlighting the biomedical significance of these compounds (Gouda et al., 2010). Additionally, novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have shown potent phosphoinositide 3-kinase inhibitory activity, which is significant in cancer treatment (Xia et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRCGOWLCQJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537481 | |
Record name | 2-Chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothiazolo[5,4-b]pyridine | |
CAS RN |
91524-96-8 | |
Record name | 2-Chloro[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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